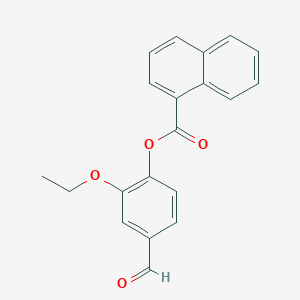

2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

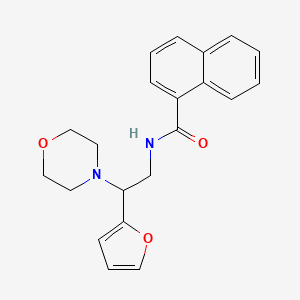

“2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate” is a chemical compound with a molecular weight of 320.34 and a molecular formula of C20 H16 O4 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of “2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate” can be represented by the SMILES notation: CCOc1cc(C=O)ccc1OC(c1cccc2ccccc12)=O .Physical And Chemical Properties Analysis

Naphthalene derivatives exhibit unique photo physical and chemical properties . They are widely used in the synthesis of herbicides, phytohormones, dyes, photographic materials, and polymers .Wissenschaftliche Forschungsanwendungen

Anaerobic Naphthalene Degradation

One application involves the anaerobic degradation of naphthalene, a process relevant for environmental bioremediation. A study by Meckenstock et al. (2000) on a sulfate-reducing enrichment culture showed the ability to degrade naphthalene via a pathway that includes carboxylation as an initial step, followed by a stepwise reduction of the aromatic ring system before ring cleavage, highlighting the potential microbial pathways for naphthalene degradation in anoxic environments (Meckenstock et al., 2000).

Chirality Sensing

Another application is in chirality sensing, where Bentley and Wolf (2014) developed stereodynamic probes based on naphthalene scaffolds for the rapid binding and chirality sensing of amines, amino alcohols, or amino acids. This work demonstrates the use of naphthalene derivatives in stereochemical analysis, which is crucial for pharmaceuticals and materials science (Bentley & Wolf, 2014).

Interaction with Biological Molecules

In the context of biochemical interactions, Ghosh et al. (2016) investigated the interaction of naphthalene derivatives with Bovine Serum Albumin (BSA), providing insights into how these compounds interact with proteins. This is essential for understanding drug-protein interactions and the development of new pharmaceutical compounds (Ghosh, Rathi, & Arora, 2016).

Zukünftige Richtungen

Naphthalene and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . They have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the future directions for “2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate” could involve further exploration of its potential uses in various industries and research fields.

Eigenschaften

IUPAC Name |

(2-ethoxy-4-formylphenyl) naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-2-23-19-12-14(13-21)10-11-18(19)24-20(22)17-9-5-7-15-6-3-4-8-16(15)17/h3-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOBYTMWSRWZBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one](/img/structure/B2930125.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2930129.png)

![2-(4-Butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2930133.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate](/img/structure/B2930138.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride](/img/structure/B2930140.png)

![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2930143.png)